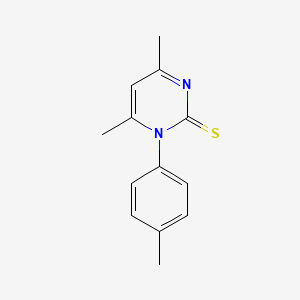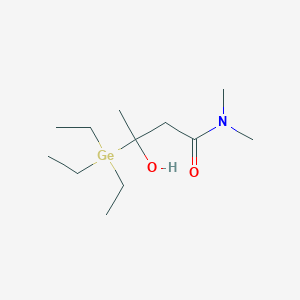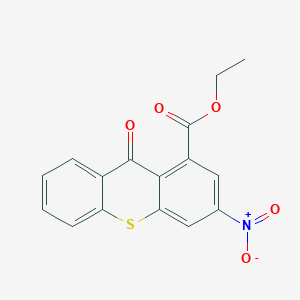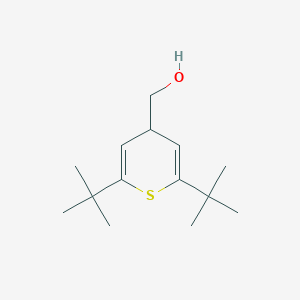![molecular formula C18H29ClN2O3 B14423630 2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride CAS No. 80171-75-1](/img/no-structure.png)
2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride involves several steps. One common synthetic route includes the reaction of piperidine with ethyl chloroformate to form 2-piperidin-1-ium-1-ylethyl chloroformate. This intermediate is then reacted with 3-(propoxymethyl)aniline to form the desired carbamate. The final step involves the addition of hydrochloric acid to form the chloride salt .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: This compound is used in the study of biological systems due to its ability to interact with various biological targets.
Medicine: In the pharmaceutical industry, this compound is used in the development of drugs for treating various diseases.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride can be compared with other similar compounds, such as:
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride: This compound has a similar structure but with a phenoxy group instead of a propoxymethyl group.
2-piperidin-1-ium-1-ylethyl N-(3-methoxyphenyl)carbamate;chloride: This compound has a methoxy group instead of a propoxymethyl group.
2-piperidin-1-ium-1-ylethyl N-(3-nonoxyphenyl)carbamate;chloride: This compound has a nonoxy group instead of a propoxymethyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications in research and industry.
Propriétés
| 80171-75-1 | |
Formule moléculaire |
C18H29ClN2O3 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-12-22-15-16-7-6-8-17(14-16)19-18(21)23-13-11-20-9-4-3-5-10-20;/h6-8,14H,2-5,9-13,15H2,1H3,(H,19,21);1H |
Clé InChI |
OLBLOJIWFIPOPY-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)

![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)

![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
